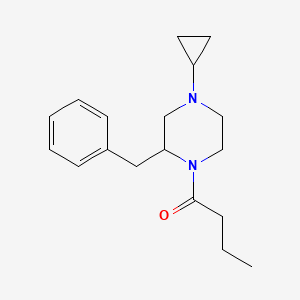
1-(2-Benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one is a versatile chemical compound with a unique structure that offers opportunities for diverse applications in scientific research. Its molecular structure includes a piperazine ring, which is known for its wide range of biological and pharmaceutical activities.
Applications De Recherche Scientifique
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological targets, making it useful in biochemical studies.
Medicine: The compound’s piperazine ring is a common motif in many pharmaceuticals, suggesting potential therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
Similar compounds with a piperazine moiety have been reported to target poly (adp-ribose) polymerase in human breast cancer cells .
Mode of Action
Compounds with similar structures have been reported to interact with their targets through various mechanisms, including free radical reactions and nucleophilic substitutions .
Biochemical Pathways
Similar compounds have been reported to inhibit the catalytic activity of poly (adp-ribose) polymerase, enhance the cleavage of parp1, enhance the phosphorylation of h2ax, and increase caspase 3/7 activity .
Result of Action
Similar compounds have been reported to exhibit significant antibacterial and antifungal activity .
Action Environment
Similar compounds have been reported to exhibit increased inhibitory performance with increasing concentration and decreased performance with increasing temperature .
Méthodes De Préparation
The synthesis of 1-(2-Benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU, leading to the formation of protected piperazines . Industrial production methods may involve parallel solid-phase synthesis or photocatalytic synthesis, which are efficient and scalable .
Analyse Des Réactions Chimiques
1-(2-Benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using reagents like alkyl halides or sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2-Benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one include other piperazine derivatives such as:
- 1-(2-Benzyl-4-cyclopropylpiperazin-1-yl)ethanone
- 1-(2-Benzyl-4-cyclopropylpiperazin-1-yl)propan-1-one
These compounds share the piperazine ring but differ in their side chains, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific structure, which offers distinct opportunities for research and application.
Propriétés
IUPAC Name |
1-(2-benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-2-6-18(21)20-12-11-19(16-9-10-16)14-17(20)13-15-7-4-3-5-8-15/h3-5,7-8,16-17H,2,6,9-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPWTWYGUAVPTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1CC2=CC=CC=C2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Chloro-N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2359882.png)
![2-(8-Azabicyclo[3.2.1]octan-3-ylsulfonyl)acetic acid hydrochloride](/img/structure/B2359886.png)

![N-(2-chlorobenzyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2359890.png)
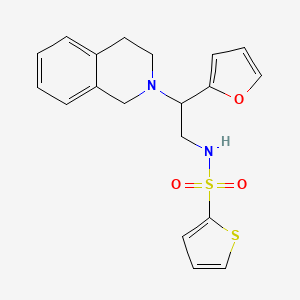
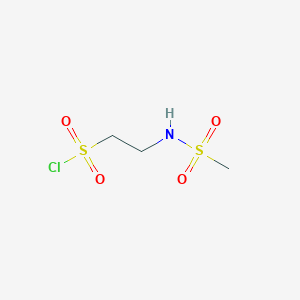
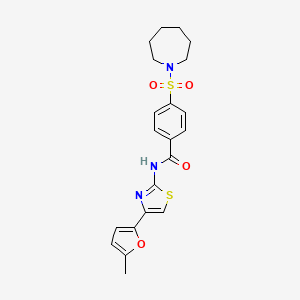
![N-[1-(2-Bicyclo[2.2.1]heptanyl)ethyl]-2-[[5-[2-(2,4-dioxopyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2359896.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2359898.png)
![N-(4-fluorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2359899.png)
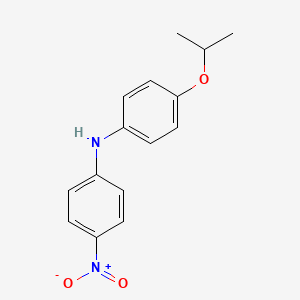
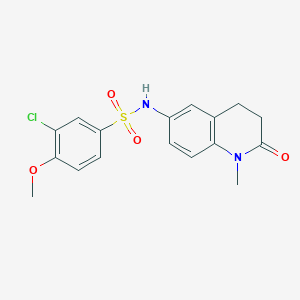
![2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide](/img/structure/B2359904.png)
